9-Benzyl-9-borabicyclo[3.3.1]nonane
Overview
Description
Synthesis Analysis
- 9-BBN is synthesized through a variety of reactions. One notable method involves the Friedel-Crafts benzylation of arenes with benzyl fluorides, using 9-BBN as a mediator. This method has been shown to activate C-F bonds, yielding 1,1-diarylmethanes under mild conditions with good functional group tolerance (Guo, Bamford, & Stephan, 2019).
Molecular Structure Analysis
- The molecular structure of 9-BBN derivatives can be quite intricate. For example, the reaction with alkyn-1-yltin compounds results in exchange reactions, leading to the formation of 9-propyn-1-yl-9-BBN, which has been characterized using NMR spectroscopy and X-ray structural analysis (Wrackmeyer, Bihlmayer, Shahid, & Milius, 2009).
Chemical Reactions and Properties
- 9-BBN undergoes various chemical reactions, notably with aldehydes and ketones. It can reduce benzaldehyde to benzyl alcohol under mild conditions while transforming the B-alkyl group into an olefin (Midland, Tramontano, & Zderic, 1978).
- It also participates in substitution and exchange reactions, providing routes to B-halo derivatives, which are valuable in various synthetic applications (Brown & Kulkarni, 1979).
Physical Properties Analysis
- The physical properties of 9-BBN derivatives vary depending on their specific chemical structure. For instance, B-bromo-9-BBN demonstrates the ability to cleave ethers in methylene chloride solution, showcasing its reactivity and utility in organic synthesis (Bhatt, 1978).
Chemical Properties Analysis
- The chemical properties of 9-BBN are influenced by its reactivity with various organic molecules. Its reaction with isocyanates, for example, leads to the formation of B-amino-9-BBN derivatives, highlighting its versatility in forming different chemical bonds (Singaram, 1992).
- Additionally, 9-BBN serves as a catalyst in the hydroboration of carbodiimides, indicating its potential in metal-free catalytic processes (Ramos et al., 2019).
Scientific Research Applications
Friedel–Crafts Benzylation of Arenes
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: 9-BBN is used as a mediator in the Friedel–Crafts benzylation of arenes with benzyl fluorides . This provides a simple and cheap route to the activation of C–F bonds to synthesize 1,1-diarylmethanes .
- Methods of Application: The method involves using 9-BBN as a mediator in the reaction of arenes with benzyl fluorides .
- Results or Outcomes: The process yields 1,1-diarylmethanes in good to excellent yields (up to 98%) under mild conditions .
Hydroboration of Carbodiimides
- Scientific Field: Chemical Communications
- Application Summary: The commercial 9-BBN dimer is used as a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane .
- Methods of Application: Stoichiometric reactions, kinetic studies, and DFT calculations have been used to propose a plausible mechanism involving a heterocyclic amidinate intermediate with a three center-two electron B–H–B bond .
- Results or Outcomes: The process involves the use of a metal-free catalyst for the monohydroboration of carbodiimides with pinacol borane .
Reduction of Carbonyl Compounds, Acid Chlorides, and Alkenes
- Scientific Field: Organic Chemistry
- Application Summary: 9-BBN is a mild reagent for the reduction of carbonyl compounds, acid chlorides, and alkenes .
- Methods of Application: As 9-BBN does not form complexes with tertiary amines, a stoichiometric amount of the reagent is sufficient for the complete reduction of amides to amines .
- Results or Outcomes: The process results in the reduction of carbonyl compounds, acid chlorides, and alkenes .
Reductive Cleavage of Cyclic Acetals and Ketals
- Scientific Field: Organic Chemistry
- Application Summary: 9-BBN is used as a reagent to reductively cleave cyclic acetals and ketals to monobenzylated 1,2-diols .
- Methods of Application: The method involves using 9-BBN as a reagent in the reaction .
- Results or Outcomes: The process yields monobenzylated 1,2-diols .
Suzuki Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 9-BBN is especially useful in Suzuki reactions .
- Methods of Application: The method involves using 9-BBN in the reaction .
- Results or Outcomes: The process allows the preparation of terminal alcohols by subsequent oxidative cleavage with H2O2 in aqueous KOH .
Asymmetric Reduction of Ketone Moiety
- Scientific Field: Organic Chemistry
- Application Summary: 9-BBN derivatives have been elegantly used for the asymmetric reduction of ketone moiety .
- Methods of Application: The method involves using 9-BBN derivatives in the reaction .
- Results or Outcomes: The process results in the asymmetric reduction of ketone moiety .
Activation of C–F Bonds
- Scientific Field: Organic & Biomolecular Chemistry
- Application Summary: 9-BBN is used as a mediator in the Friedel–Crafts benzylation of arenes with benzyl fluorides . This provides a simple and cheap route to the activation of C–F bonds to synthesize 1,1-diarylmethanes .
- Methods of Application: The method involves using 9-BBN as a mediator in the reaction of arenes with benzyl fluorides .
- Results or Outcomes: The process yields 1,1-diarylmethanes in good to excellent yields (up to 98%) under mild conditions .
Construction of Biologically Active Diversely Functionalized Bicyclo [3.3.1]nonanes
- Scientific Field: RSC Advances
- Application Summary: The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
- Methods of Application: The method involves using 9-BBN derivatives in the reaction .
- Results or Outcomes: The process results in the construction of biologically active diversely functionalized bicyclo [3.3.1]nonanes .
Reduction of Peroxo Esters
- Scientific Field: MilliporeSigma
- Application Summary: 9-BBN is used as a reagent to reduce peroxo esters to alcohols without concomitant reduction of the peroxo linkage .
- Methods of Application: The method involves using 9-BBN as a reagent in the reaction .
- Results or Outcomes: The process yields alcohols from peroxo esters .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-benzyl-9-borabicyclo[3.3.1]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21B/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(16)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRBNRFCRAJXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399960 | |
Record name | 9-benzyl-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9-borabicyclo[3.3.1]nonane | |
CAS RN |
53317-09-2 | |
Record name | 9-benzyl-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53317-09-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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